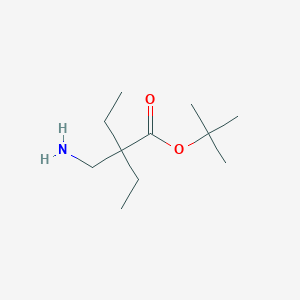![molecular formula C7H12ClNO2 B1527939 2-[(But-3-yn-1-yl)(methyl)amino]acetic acid hydrochloride CAS No. 1306606-74-5](/img/structure/B1527939.png)
2-[(But-3-yn-1-yl)(methyl)amino]acetic acid hydrochloride
Vue d'ensemble
Description
“2-[(But-3-yn-1-yl)(methyl)amino]acetic acid hydrochloride” is a chemical compound with the CAS Number: 1306606-74-5 . It has a molecular weight of 177.63 . The IUPAC name for this compound is [3-butynyl (methyl)amino]acetic acid hydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11NO2.ClH/c1-3-4-5-8(2)6-7(9)10;/h1H,4-6H2,2H3,(H,9,10);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 177.63 .Applications De Recherche Scientifique
1. Synthesis and Characterization
Compounds with similar structural features have been synthesized and characterized for their potential applications in various fields. For example, the synthesis and characterization of transition metal complexes with novel amino acid bearing Schiff base ligands have been explored for their antioxidant and enzymatic inhibitory activities. Such studies demonstrate the potential of these compounds in developing new materials with specific chemical and biological properties (Ikram et al., 2015).
2. Educational Applications
In the context of chemistry education, the use of chemical demonstrations, such as the color change of indicators in acid solutions, has been investigated to improve student understanding of chemical concepts. This highlights the role of chemical compounds in educational settings to facilitate learning through practical demonstrations (Baddock & Bucat, 2008).
3. Analytical Chemistry
Analytical methods for determining the structure and composition of chemical compounds, including those with amino acid functionalities, have been developed. These methods are crucial in identifying and quantifying compounds in various samples, underscoring the importance of analytical chemistry in research and development (Stellner, Saito, & Hakomori, 1973).
4. Chemical Biology
Research in chemical biology often involves the synthesis and evaluation of compounds for biological activities. For instance, the development of peptidomimetics as enzyme inhibitors demonstrates the application of synthetic chemistry in discovering new therapeutic agents (Jallapally et al., 2015).
5. Organometallic Chemistry
The synthesis and structural characterization of organotin(IV) complexes with amino acids highlight the intersection of organometallic chemistry and materials science. These complexes have potential applications in catalysis, materials science, and as antifungal or antibacterial agents (Baul et al., 2002).
Safety and Hazards
Orientations Futures
While specific future directions for this compound are not available in the search results, compounds with similar structures have been used in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical studies . This suggests that “2-[(But-3-yn-1-yl)(methyl)amino]acetic acid hydrochloride” may also have potential applications in these areas.
Mécanisme D'action
Target of Action
It’s known that similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It’s known that similar compounds interact with their targets and cause changes that lead to their biological effects .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a wide range of pathways .
Result of Action
Similar compounds have been found to have diverse biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Propriétés
IUPAC Name |
2-[but-3-ynyl(methyl)amino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-3-4-5-8(2)6-7(9)10;/h1H,4-6H2,2H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFWWNNOELLZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#C)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B1527865.png)
![3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B1527868.png)

![4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride](/img/structure/B1527871.png)



![9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B1527875.png)